N-琥珀酰亚胺氧羰基-β-丙氨酸 N-琥珀酰亚胺酯 1,4- 二氧六环配合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a chemical compound used in scientific research. It is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, because it may lead to a better selectivity among all the amino groups present in a protein, thus yielding less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Molecular Structure Analysis

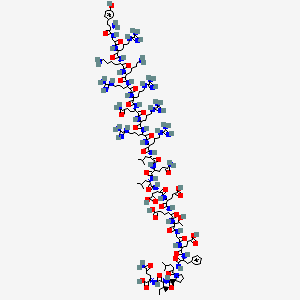

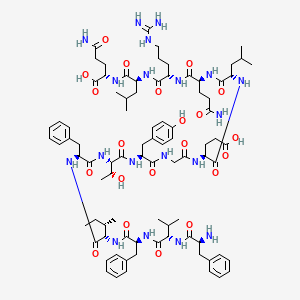

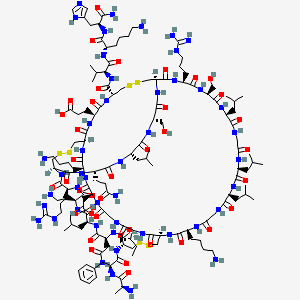

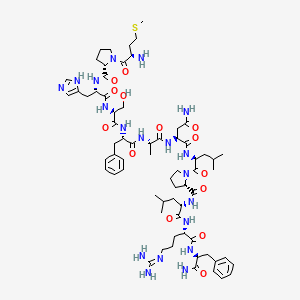

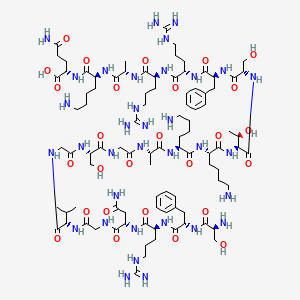

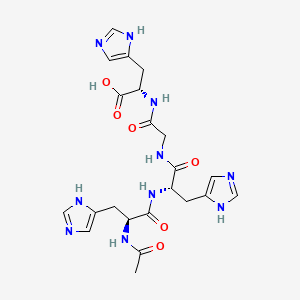

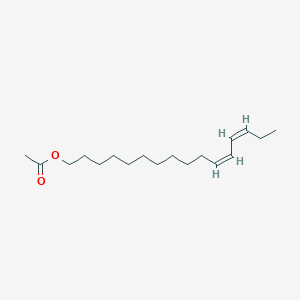

The molecular formula of the compound is C16H21N3O10 . The exact mass is 415.12300 . Unfortunately, the specific structure of the molecule is not provided in the search results.Chemical Reactions Analysis

The compound is known to react with the amino groups present in a protein, leading to the formation of PEG-protein conjugates . This reaction is selective, reacting only with the most nucleophilic and solvent exposed amines .Physical And Chemical Properties Analysis

The compound has a melting point of 163-164ºC . It is slightly soluble in chloroform and DMSO . The compound is solid and white in color . It is hygroscopic and should be stored in a refrigerator, under an inert atmosphere .科学研究应用

Polymer Coupling to Proteins

“N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex” is useful in polymer coupling to proteins . This process involves the attachment of polymers to proteins, which can enhance the properties of the proteins, such as their stability and solubility.

Selectivity Among Amino Groups: This compound may lead to a better selectivity among all the amino groups present in a protein . This means that it can selectively react with certain amino groups in the protein, allowing for more controlled and specific modifications.

Yielding Less Heterogeneous PEG-Protein Conjugates: The use of “N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex” can result in less heterogeneous PEG-protein conjugates . This is beneficial because it means that the resulting protein-polymer conjugates are more uniform, which can improve their performance in various applications.

Reactivity with Nucleophilic and Solvent Exposed Amines: This compound can react with the most nucleophilic and solvent exposed amines . This is important because these amines are often the most reactive, and therefore the most likely to undergo modifications.

作用机制

Target of Action

The primary targets of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex are proteins, specifically the amino groups present in a protein .

Mode of Action

This compound is a short, amino reactive homobifunctional crosslinking reagent . It interacts with its targets by coupling to proteins, leading to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions. By selectively reacting with certain amino groups in proteins, it can alter the structure and function of these proteins, affecting the biochemical pathways in which they are involved. The downstream effects of these changes can vary widely depending on the specific proteins and pathways involved .

Pharmacokinetics

It is known that the compound is solid in form, slightly soluble in chloroform and dmso, and should be stored in a hygroscopic, refrigerator, under inert atmosphere .

Result of Action

The result of the action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex is the formation of less heterogeneous PEG-protein conjugates . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the conjugates formed.

Action Environment

The action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex can be influenced by various environmental factors. For example, the compound is moisture sensitive, suggesting that its action, efficacy, and stability could be affected by humidity . Furthermore, its solubility in different solvents suggests that the solvent environment could also influence its action .

未来方向

The compound’s unique properties enable its application in various research areas, such as drug delivery systems and bioconjugation reactions. Its ability to selectively react with the most nucleophilic and solvent exposed amines in a protein could be leveraged to create less heterogeneous PEG-protein conjugates, which could have potential applications in drug delivery and other areas of research .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction between N-succinimidyl carbonate and β-alanine in the presence of 1,4-dioxane as a solvent. The reaction results in the formation of N-succinimidoxycarbonyl-β-alanine N-succinimidyl ester 1,4-dioxane complex.", "Starting Materials": [ "N-succinimidyl carbonate", "β-alanine", "1,4-dioxane" ], "Reaction": [ "Add N-succinimidyl carbonate and β-alanine to 1,4-dioxane solvent", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux and continue stirring for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold diethyl ether", "Dry the product under vacuum" ] } | |

CAS 编号 |

1215667-16-5 |

分子式 |

C16H21N3O10 |

分子量 |

415.355 |

IUPAC 名称 |

1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |

InChI 键 |

AQUFMAPQJCPCRK-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |

同义词 |

N-[[N-[(Succinimidooxy)carbonyl]-β-alanyl]oxy]succinimide 1,4- Dioxane; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)